4-Fluoro-3-methylbenzo[c]isoxazole
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Overview
Description
4-Fluoro-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole can be achieved through various methods. One common approach involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also being investigated to enhance scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Reduction: This reaction can be used to modify the electronic properties of the compound, making it more suitable for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of halogenated or alkylated isoxazoles .
Scientific Research Applications
4-Fluoro-3-methylbenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
4-Fluoro-3-methylbenzo[c]isoxazole can be compared with other isoxazole derivatives, such as:
3-Methylisoxazole: Similar in structure but lacks the fluorine substituent, which can significantly alter its reactivity and biological activity.
4-Fluoroisoxazole:
5-Methylisoxazole: The position of the methyl group can influence the compound’s reactivity and interactions with biological targets
The unique combination of the fluorine and methyl groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-fluoro-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-8-6(9)3-2-4-7(8)10-11-5/h2-4H,1H3 |
InChI Key |
VOMVWDNDDMFZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C=CC=C2F |
Origin of Product |
United States |
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